(2s,3r,4r)-4-(Hydroxymethyl)oxolane-2,3,4-Triol
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Overview
Description
D-Apio-alpha-D-furanose: is a unique branched-chain pentose sugar, primarily found in plants. It is a key component of structurally complex cell wall polysaccharides and is present in a variety of naturally occurring secondary metabolites . This compound has fascinated scientists for over a century due to its unusual structure and significant biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Apio-alpha-D-furanose can be synthesized through the hydrolysis of apiin, a flavonoid glycoside found in parsley (Apium petroselinum L.) . The hydrolysis process involves treating apiin with mild sulfuric acid, which yields D-glucoseapigenin and D-Apio-alpha-D-furanose . Additionally, methylation of 2,3-O-isopropylidene-D-apio-D-furanose with methyl iodide and silver oxide, followed by hydrolysis with dilute sulfuric acid, can produce 2,3,4-tri-O-methyl-D-apio-D-furanose .
Industrial Production Methods: The extraction and purification processes would involve similar hydrolysis and methylation techniques used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Apio-alpha-D-furanose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to study the structure of D-Apio-alpha-D-furanose.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Methylation reactions using methyl iodide and silver oxide are common for producing methylated derivatives.
Major Products:
Oxidation: Periodate oxidation of D-Apio-alpha-D-furanose can yield formic acid and formaldehyde.
Reduction: Reduction can produce various alcohol derivatives.
Substitution: Methylation produces compounds like 2,3,4-tri-O-methyl-D-apio-D-furanose.
Scientific Research Applications
D-Apio-alpha-D-furanose has several scientific research applications:
Mechanism of Action
The mechanism of action of D-Apio-alpha-D-furanose involves its incorporation into complex polysaccharides and secondary metabolites. It plays a crucial role in the structural integrity of plant cell walls and the biological activity of glycosides . The molecular targets include enzymes involved in polysaccharide biosynthesis and modification, such as UDP-apiose/UDP-xylose synthase .
Comparison with Similar Compounds
D-Glucose: A common hexose sugar that forms pyranose and furanose rings.
D-Xylose: A pentose sugar similar to D-Apio-alpha-D-furanose but lacks the branched-chain structure.
D-Ribose: Another pentose sugar that forms the backbone of ribonucleic acids (RNA).
Uniqueness: D-Apio-alpha-D-furanose is unique due to its branched-chain structure, which is uncommon among naturally occurring sugars . This structural feature contributes to its distinct biological functions and its role in the formation of complex polysaccharides and secondary metabolites .
Properties
CAS No. |
30738-01-3 |
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Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5+/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-VAYJURFESA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@H](O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
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